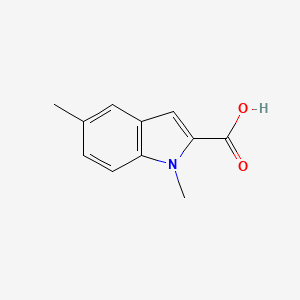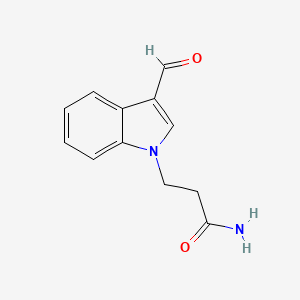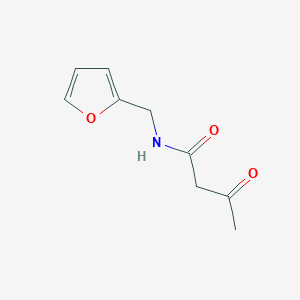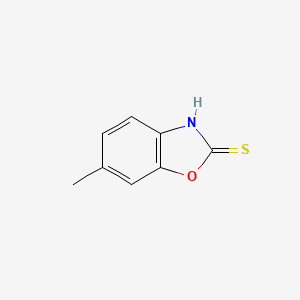
6-Methyl-1,3-benzoxazole-2-thiol
Übersicht
Beschreibung
6-Methyl-1,3-benzoxazole-2-thiol is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. In the case of 6-Methyl-1,3-benzoxazole-2-thiol, a sulfur-containing thiol group is attached to the second position of the benzoxazole ring, and a methyl group is substituted at the sixth position.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and spectral properties of new 6-methoxy-3-(2'-thienyl)-1,2−benzisoxazole and its isomeric benzoxazole" discusses the preparation of benzoxazole isomers, which suggests that similar synthetic strategies could be applied to synthesize 6-Methyl-1,3-benzoxazole-2-thiol . Although the exact method for synthesizing 6-Methyl-1,3-benzoxazole-2-thiol is not detailed in the provided papers, the general approach may involve the cyclization of appropriate precursors, such as an amine and a carboxylic acid derivative, in the presence of a dehydrating agent or a catalyst.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed using spectroscopic techniques such as mass spectroscopy and NMR spectrometry, as mentioned in the first paper . These techniques allow for the determination of the molecular framework and the identification of substituents on the benzoxazole core. For 6-Methyl-1,3-benzoxazole-2-thiol, one would expect to see characteristic signals in the NMR spectrum corresponding to the methyl group and the thiol group, as well as the aromatic protons of the benzoxazole ring.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. The third paper provides insights into the reactivity of azido-benzothiazoles, which, upon thermolysis, yield thiazolo[4,5-g]benzoxazoles . This indicates that the thiol group in 6-Methyl-1,3-benzoxazole-2-thiol could potentially participate in similar cyclization reactions under appropriate conditions, leading to the formation of new heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of a thiol group in 6-Methyl-1,3-benzoxazole-2-thiol would contribute to its reactivity, as thiols are known to be nucleophilic. The compound's solubility, melting point, and boiling point would be determined by its molecular weight and the nature of its substituents. The fourth paper, which discusses the synthesis of triazolothiadiazole derivatives, provides an example of how melting points and other physical properties can be measured for such compounds . These properties are essential for understanding the compound's behavior in different environments and for its potential applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . They have been used against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC 50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
- Results or Outcomes : The study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .
Synthesis of Benzoxazole Derivatives
- Scientific Field : Synthetic Organic Chemistry
- Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or Outcomes : The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
Antifungal Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives have been synthesized and checked for their in vitro antifungal activities . They have been used against two fungal strains: Candida albicans and Aspergillus niger .
- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antifungal activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to fluconazole .
- Results or Outcomes : The study indicated that the compounds had highest antifungal activity with MIC values comparable to fluconazole .
Anti-inflammatory Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives have been synthesized and checked for their in vitro anti-inflammatory activities .
- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro anti-inflammatory activity .
- Results or Outcomes : The study indicated that the compounds had highest anti-inflammatory activity .
Anti-inflammatory Effects
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives have been synthesized and checked for their in vitro anti-inflammatory effects .
- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro anti-inflammatory activity .
- Results or Outcomes : The study indicated that the compounds had highest anti-inflammatory activity .
Antioxidant Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives have been synthesized and checked for their in vitro antioxidant activities .
- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antioxidant activity .
- Results or Outcomes : The study indicated that the compounds had highest antioxidant activity .
Safety And Hazards
The safety information available for “6-Methyl-1,3-benzoxazole-2-thiol” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMDWMDMUXZMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359443 | |
| Record name | 6-Methylbenzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,3-benzoxazole-2-thiol | |
CAS RN |
23417-29-0 | |
| Record name | 23417-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylbenzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1,3-benzoxazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
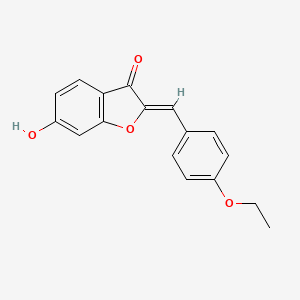
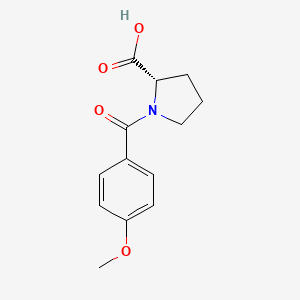
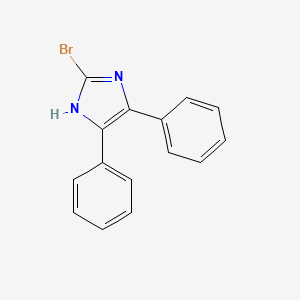
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
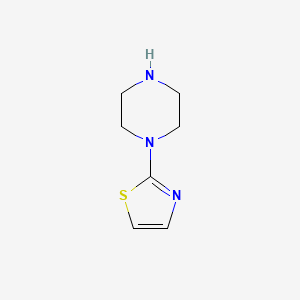
![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)



